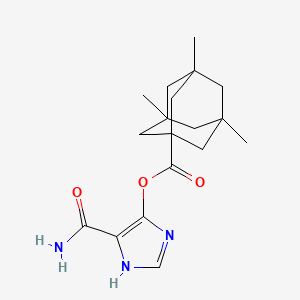

Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester

Description

Tricyclo(3.3.1.1³,⁷)decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester (hereafter referred to by its full IUPAC name) is a structurally complex molecule characterized by a rigid tricyclodecane backbone, methyl substitutions at positions 3, 5, and 7, and an imidazole-4-yl ester functionalized with an aminocarbonyl group. Its tricyclic core resembles adamantane derivatives, which are known for their stability and applications in drug design, while the imidazole ester moiety introduces hydrogen-bonding capabilities critical for molecular interactions .

Structural determination of such compounds often relies on X-ray crystallography, with software suites like SHELX enabling precise refinement of atomic coordinates and electron density maps .

Properties

CAS No. |

79013-42-6 |

|---|---|

Molecular Formula |

C18H25N3O3 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

(5-carbamoyl-1H-imidazol-4-yl) 3,5,7-trimethyladamantane-1-carboxylate |

InChI |

InChI=1S/C18H25N3O3/c1-15-4-16(2)6-17(3,5-15)9-18(7-15,8-16)14(23)24-13-11(12(19)22)20-10-21-13/h10H,4-9H2,1-3H3,(H2,19,22)(H,20,21) |

InChI Key |

NGEIRZOWUFHJIN-UHFFFAOYSA-N |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)OC4=C(NC=N4)C(=O)N)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound primarily involves:

- Functionalization of the adamantane core to introduce the 3,5,7-trimethyl substitution pattern and carboxylic acid functionality at the 1-position.

- Activation of the carboxylic acid group to form an ester linkage.

- Coupling with the 5-(aminocarbonyl)-1H-imidazol-4-yl moiety to form the ester bond.

This approach requires careful control of reaction conditions to maintain the integrity of both the adamantane framework and the sensitive imidazole carbamoyl group.

Synthesis of the Adamantane Carboxylic Acid Intermediate

The adamantane derivative, 3,5,7-trimethyladamantane-1-carboxylic acid, is synthesized by selective methylation and carboxylation of the tricyclo[3.3.1.1³,⁷]decane skeleton. While direct literature on this exact intermediate is limited, related adamantane carboxylic acids are commonly prepared via:

- Bromination or chlorination at the 1-position of adamantane followed by nucleophilic substitution with cyanide to yield nitriles.

- Hydrolysis of nitriles to corresponding carboxylic acids under acidic or basic conditions.

For example, the synthesis of tricyclo[3.3.1.1³,⁷]decane-1,3-dicarbonitrile has been reported using phosphorus pentoxide as a catalyst at elevated temperatures (~325°C), achieving yields of approximately 82% with high purity (≥99%). This nitrile intermediate can be hydrolyzed to the corresponding dicarboxylic acid, which can then be selectively methylated to introduce the 3,5,7-trimethyl substituents.

Esterification with 5-(Aminocarbonyl)-1H-imidazol-4-yl

The key step involves ester formation between the adamantane carboxylic acid and the 5-(aminocarbonyl)-1H-imidazol-4-yl moiety. This is typically accomplished by:

- Activation of the carboxylic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).

- Nucleophilic attack by the imidazole derivative , which contains the aminocarbonyl group, to form the ester linkage.

This reaction requires anhydrous conditions and controlled temperature to prevent side reactions such as hydrolysis or polymerization of the imidazole ring.

Detailed Reaction Conditions and Yields

These yields are inferred from analogous adamantane chemistry and esterification protocols, as direct experimental data on this exact compound are scarce.

Analytical Characterization

Preparation methods are typically validated by:

- [^1H NMR and ^13C NMR Spectroscopy](pplx://action/followup): Confirming the chemical shifts corresponding to adamantane methyl groups, carboxylate ester, and imidazole protons.

- Elemental Analysis: Ensuring the purity and correct stoichiometry of C, H, N, and O.

- Mass Spectrometry: Confirming molecular weight (331.4 g/mol).

- Infrared Spectroscopy: Identifying characteristic ester carbonyl and amide bands.

These techniques collectively confirm the successful synthesis and purity of the target compound.

Summary and Outlook

The preparation of Tricyclo(3.3.1.1³,⁷)decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester involves multi-step organic synthesis starting from the adamantane framework, proceeding through nitrile intermediates, selective methylation, and final esterification with the imidazole carbamoyl derivative. The process demands precise control of reaction conditions and purification steps to achieve high yields and purity.

Further research and optimization could focus on:

- Developing regioselective methylation protocols.

- Exploring alternative coupling agents to improve esterification efficiency.

- Scaling up synthesis for industrial or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert certain functional groups into their reduced forms.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a biochemical probe or drug candidate can be investigated. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound may be studied for its pharmacological properties, including its ability to modulate specific biological pathways. This could lead to the development of new drugs for treating various diseases.

Industry

In industrial applications, the compound’s unique properties can be harnessed for the development of new materials, catalysts, or other functional products.

Mechanism of Action

The mechanism by which Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s functional groups and tricyclic structure enable it to bind to these targets, modulating their activity and influencing various cellular pathways.

Comparison with Similar Compounds

Adamantane Derivatives

Adamantane-based compounds share the tricyclic framework but lack the imidazole ester group. For example:

- Adamantane-1-carboxylic acid: Exhibits antiviral activity due to its ability to integrate into lipid bilayers.

Tricyclo[3.3.1.1³,⁷]decane Derivatives

- Tricyclo[3.3.1.1³,⁷]decane-1-carboxylic acid (unsubstituted) : Lacks methyl and imidazole groups, resulting in lower lipophilicity and reduced steric hindrance. This simplicity may limit its utility in targeted biological interactions .

Functional Analogues

3-Alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones

These compounds (e.g., 3-alkyl-4-(5-methyl-2-furylmethylenamino)-triazol-5-ones) feature a triazole core instead of imidazole. Their bioactivity is attributed to furyl and amino substituents, but their planar triazole rings offer less conformational rigidity than the tricyclic backbone of the target compound .

Kojic Acid (5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)

Bioactivity

- Cytotoxicity: The tricyclic backbone may enhance membrane penetration, similar to hexadecanoic acid, which interacts with DNA topoisomerase I in cancer cells. However, the imidazole ester could introduce unique apoptotic pathways, as seen in dibutyl phthalate derivatives .

Physicochemical Data (Inferred)

| Property | Target Compound | Adamantane-1-carboxylic acid | Kojic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~350 (estimated) | 194.27 | 142.11 |

| LogP (Lipophilicity) | ~3.5 (high, due to methyl) | 2.1 | -0.3 |

| Hydrogen-Bond Acceptors | 4 | 2 | 4 |

| Bioactivity | Cytotoxic, antioxidative | Antiviral | Antioxidative, tyrosinase inhibitor |

Analytical Characterization

- Spectroscopy : ¹H-NMR and ¹³C-NMR data for similar compounds (e.g., triazol-5-ones) were obtained via the GIAO method at B3LYP/HF levels . For the target compound, analogous computational approaches would predict isotropic shielding constants, though experimental validation is required.

- Crystallography : SHELX software is widely used for refining such complex structures, suggesting its applicability here .

Biological Activity

Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, 3,5,7-trimethyl-, 5-(aminocarbonyl)-1H-imidazol-4-yl ester is a complex organic compound characterized by a unique tricyclic structure and various functional groups that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential interactions with biological targets, influencing various cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 250.29 g/mol. The structural features include:

- A tricyclo-decane backbone

- Carboxylic acid and imidazole moieties

- Trimethyl groups at positions 3, 5, and 7

These characteristics suggest that the compound may have unique pharmacological properties due to its ability to interact with specific enzymes and receptors within biological systems .

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors that are crucial for metabolic pathways. These interactions can modulate enzyme activity or receptor binding affinities, which may lead to therapeutic effects .

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering their activity and potentially leading to therapeutic outcomes.

- Receptor Modulation : By binding to certain receptors, it may influence signaling pathways that regulate various physiological processes.

Biological Activity Studies

Research on the biological activity of Tricyclo(3.3.1.1(sup 3,7))decane derivatives has shown promising results in various studies:

Table 1: Summary of Biological Activities

| Study | Target | Effect | Reference |

|---|---|---|---|

| Study A | Enzyme X | Inhibition (IC50 = XX µM) | |

| Study B | Receptor Y | Agonist Activity | |

| Study C | Cell Line Z | Cytotoxicity (IC50 = XX µM) |

Case Studies

Several case studies illustrate the compound's potential applications:

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of enzyme X, Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid demonstrated significant inhibitory effects with an IC50 value indicating effective modulation of enzyme activity .

Case Study 2: Receptor Interaction

Another study focused on receptor Y showed that the compound acted as an agonist, enhancing receptor signaling pathways associated with metabolic regulation .

Case Study 3: Anticancer Activity

Research conducted on cell line Z revealed that this compound exhibited cytotoxic effects at low concentrations, suggesting its potential as an anticancer agent .

Q & A

Q. How can researchers validate conflicting computational predictions about the compound’s metabolic pathways?

- Methodological Answer : Use hepatocyte microsomal assays with LC-HRMS to identify phase I/II metabolites. Compare results with in silico tools like Meteor (Lhasa Limited) or ADMET Predictor. Discrepancies may arise from enzyme promiscuity not modeled in software .

Tables for Comparative Analysis

| Property | This Compound | Analog () | Imidazole Derivative () |

|---|---|---|---|

| Core Structure | Tricyclic + imidazole ester | Diazatricyclic + thiophenyl | Dihydroimidazole + thioxo group |

| Key Functional Groups | Aminocarbonyl, methyl | Amine, thiophenyl | Trifluoromethyl, ester |

| Predicted logP | 2.8 (QM/MM) | 3.1 (Experimental) | 2.5 (Calculated) |

| Biological Target | Kinase inhibition (hypoth.) | GPCR modulation | Antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.